molecular formula C23H20FN3O B15211038 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- CAS No. 141079-02-9

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-

Cat. No.: B15211038
CAS No.: 141079-02-9
M. Wt: 373.4 g/mol
InChI Key: QAXGDYYCZYWMTD-UHFFFAOYSA-N
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Description

The compound 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- features a 1,2,4-triazole core substituted at three positions:

  • Position 3: A 4-fluorophenyl group.
  • Position 4: A 4-methylphenyl (p-tolyl) group.
  • Position 5: A (4-methylphenoxy)methyl moiety.

This structure combines halogenated (fluorine), lipophilic (methyl), and ether-linked (phenoxymethyl) substituents, which are common in pharmacologically active triazoles. Such substitutions are known to modulate electronic properties, solubility, and bioactivity .

Properties

CAS No.

141079-02-9

Molecular Formula

C23H20FN3O

Molecular Weight

373.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H20FN3O/c1-16-3-11-20(12-4-16)27-22(15-28-21-13-5-17(2)6-14-21)25-26-23(27)18-7-9-19(24)10-8-18/h3-14H,15H2,1-2H3

InChI Key

QAXGDYYCZYWMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenyl halides. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The fluorophenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer effects by inhibiting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Halogenated Triazole Derivatives

Compound Substituents (Position 3/4/5) Key Properties/Activities Reference
Target Compound 4-Fluorophenyl/4-methylphenyl/(4-methylphenoxy)methyl N/A (Hypothetical: Improved bioavailability)
4-Chlorophenyl/4-methylphenyl/trifluoromethylbenzyl sulfanyl Antimicrobial, logP ~4.5
4-Fluorophenyl/4-chlorophenyl/thiazole Antimicrobial, stable crystal packing
2.2. Oxygen- vs. Sulfur-Containing Substituents

The (4-methylphenoxy)methyl group at position 5 distinguishes the target compound from sulfur-containing analogs.

  • Example 1: 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide () Combines phenoxymethyl and sulfanyl groups, showing dual solubility and binding properties. Melting point: 176–177°C .

Table 2: Oxygen vs. Sulfur Substituents

Compound Position 5 Substituent Solubility (mg/mL) logP Activity Reference
Target Compound (4-Methylphenoxy)methyl N/A ~3.8* Hypothetical: Antioxidant
Sulfanyl-acetamide 0.12 (PBS) 4.2 Antimicrobial
Methoxybenzyl sulfanyl 0.08 (PBS) 4.3 Antimicrobial
2.3. Methyl and Methoxy Substituents

Methyl groups at position 4 (4-methylphenyl) and the phenoxymethyl moiety enhance steric bulk and lipophilicity. Methoxy groups, as seen in other analogs, further modulate electronic effects.

  • Example : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole ()
    • Methoxy group increases electron-donating capacity, improving antioxidant activity (IC50: 12 µM vs. BHA: 18 µM) .

Biological Activity

The compound 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3OC_{19}H_{20}FN_{3}O, with a molecular weight of approximately 325.38 g/mol. The structure features a triazole ring substituted with a fluorophenyl group and a methylphenoxy moiety, which are critical for its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. Specifically, the compound has shown potential in inhibiting the growth of various pathogens by targeting key bacterial enzymes such as DNA gyrase and topoisomerase .

Case Studies

  • Antibacterial Efficacy : A study evaluated several triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated moderate to high antibacterial activity, comparable to standard antibiotics .
  • Fungal Inhibition : In vitro assays revealed that the compound effectively inhibited fungal growth against species like Candida albicans. The mechanism involves disrupting fungal cell wall synthesis, attributed to the presence of the triazole ring which interferes with ergosterol biosynthesis .

The biological activity of 4H-1,2,4-Triazole derivatives can be attributed to their ability to bind to specific enzymes involved in nucleic acid synthesis and cell membrane integrity. Molecular docking studies suggest that this compound binds to bacterial DNA gyrase with lower binding energy than traditional antibiotics, indicating enhanced efficacy and potential for reduced side effects in combination therapies .

Comparative Analysis of Related Compounds

A comparison of structurally similar triazole compounds reveals variations in biological activity based on substituent groups:

Compound NameStructureUnique Features
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiolStructureEnhanced lipophilicity
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiolStructureIncreased antibacterial potency
5-(Fluorobenzyl)-4H-1,2,4-triazole-3-thiolStructurePotentially improved bioavailability

These compounds highlight the versatility of the triazole scaffold while emphasizing how specific substitutions can enhance or diminish biological activity.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also poses some risks. Acute toxicity studies have classified it as harmful if swallowed and may cause skin irritation . Further research is necessary to establish comprehensive safety profiles.

Q & A

Basic: What are the common synthetic routes for synthesizing 4H-1,2,4-triazole derivatives like the target compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation, Mannich reactions, or nucleophilic substitution. For example:

  • Step 1: Formation of a triazole precursor via hydrazide intermediates (e.g., refluxing hydrazides with DMSO to yield triazole-thiones) .
  • Step 2: Functionalization via reactions with aldehydes or electrophilic agents. The Mannich reaction is particularly effective for introducing phenoxy or benzyl groups, as seen in the synthesis of structurally similar triazoles .
  • Optimization: Reaction conditions (e.g., reflux time, solvent selection, catalyst use) are critical. For instance, DMSO as a solvent under reflux for 18 hours achieves higher yields (~65%) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography to resolve atomic coordinates and confirm substituent positions (e.g., depository CCDC-1441403 for related triazoles) .
  • Spectroscopy:
    • FT-IR for functional group identification (e.g., S-H stretch in triazole-thiones at ~2500 cm⁻¹) .
    • NMR (¹H/¹³C) to map aromatic protons and methyl/phenoxy groups. For example, 4-fluorophenyl protons appear as doublets in the aromatic region .
  • Mass spectrometry for molecular ion confirmation .

Advanced: How can computational methods like DFT enhance the understanding of this compound’s electronic and structural properties?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

  • Validate experimental data: Compare theoretical vs. experimental bond lengths/angles (e.g., deviations < 2% confirm accuracy) .
  • Electron distribution analysis: HOMO-LUMO gaps predict reactivity. For example, electron-withdrawing groups (e.g., -F) lower LUMO energy, enhancing electrophilic substitution .
  • Tautomer stability: DFT identifies dominant tautomers (e.g., thione vs. thiol forms) by comparing Gibbs free energies .

Advanced: How can researchers evaluate the biological activity of this compound and address discrepancies between in silico predictions and experimental results?

Methodological Answer:

  • In vitro assays: Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. For example, triazole-thiones show activity against S. aureus (MIC = 8–32 µg/mL) .
  • In silico tools: Molecular docking (e.g., AutoDock) predicts binding affinities to targets like CYP51 (fungal sterol biosynthesis enzyme). Discrepancies arise due to solvent effects or protein flexibility not modeled computationally .
  • Mitigation: Use MD (Molecular Dynamics) simulations to account for conformational changes and solvation effects .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Error analysis: Apply statistical methods (e.g., χ² tests) to assess crystallographic data reliability .
  • Re-calibration: Adjust computational parameters (e.g., basis sets in DFT) to better match experimental IR/NMR peaks .
  • Hybrid approaches: Integrate experimental data into computational workflows (e.g., using experimental bond lengths as constraints in DFT geometry optimization) .

Advanced: What experimental design strategies optimize reaction pathways for novel triazole derivatives?

Methodological Answer:

  • Reaction path screening: Use quantum chemical calculations (e.g., TS search with Gaussian) to identify low-energy pathways .
  • High-throughput screening: Test multiple catalysts (e.g., acetic acid vs. p-toluenesulfonic acid) under varying temperatures .
  • Feedback loops: Apply computational predictions (e.g., transition state energies) to narrow down optimal conditions, reducing trial-and-error experimentation .

Advanced: How do substituents (e.g., 4-fluorophenyl vs. 4-methylphenoxy) influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • Electron effects: Fluorine’s electronegativity increases polarity and metabolic stability, while methylphenoxy groups enhance lipophilicity (logP ↑) .
  • Steric effects: Bulky substituents (e.g., 4-methylphenyl) may hinder rotation, altering binding pocket interactions. X-ray data show torsion angles < 10° for planar aromatic systems .
  • Biological impact: Fluorine improves membrane permeability, but methylphenoxy groups may reduce solubility, requiring formulation adjustments (e.g., co-solvents) .

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